molecular formula C9H6BrNO B8613902 2-(4-Bromofuran-2-yl)pyridine CAS No. 828929-09-5

2-(4-Bromofuran-2-yl)pyridine

Cat. No. B8613902
M. Wt: 224.05 g/mol
InChI Key: KGKAFMMOTOBORH-UHFFFAOYSA-N
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Patent
US07514567B2

Procedure details

Tetra-n-butylammonium fluoride (1M in tetrahydrofuran, 25.1 mL, 25.11 mmol) was added to a solution of 3-bromo-5-(2-pyridyl)-3-(trimethylsilyl)furan (4.96 g, 16.74 mmol) in tetrahydrofuran (50 mL). The reaction mixture was heated at 70° C. (bath temperature) for six hours. The reaction mixture was evaporated, and the residue was purified by flash chromatography using hexane as the eluant to give the sub-title compound as a pale brown solid (3.02 g), m/z 224, 226 (MH+).
Quantity
25.1 mL
Type
reactant
Reaction Step One
Name
3-bromo-5-(2-pyridyl)-3-(trimethylsilyl)furan
Quantity
4.96 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F-].C([N+](CCCC)(CCCC)CCCC)CCC.[Br:19][C:20]1([Si](C)(C)C)[CH:24]=[C:23]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][N:26]=2)[O:22][CH2:21]1>O1CCCC1>[Br:19][C:20]1[CH:24]=[C:23]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][N:26]=2)[O:22][CH:21]=1 |f:0.1|

Inputs

Step One
Name
Quantity
25.1 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
3-bromo-5-(2-pyridyl)-3-(trimethylsilyl)furan
Quantity
4.96 g
Type
reactant
Smiles
BrC1(COC(=C1)C1=NC=CC=C1)[Si](C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(OC1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.02 g
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.